Orthogonal Regioselectivity in Lithiation: N-Boc Directs to C-2, N-Tbf Directs to C-7
In a direct head-to-head lithiation study, N-Boc-indoline (the target compound) underwent deprotonation exclusively at the C-2 (sp3-hybridized) position, while the comparator, N-Tbf-indoline, demonstrated orthogonal regioselectivity, deprotonating at the C-7 (sp2-hybridized) position of the indoline ring [1]. The organolithium intermediates generated from N-Boc-indoline subsequently reacted with aldimines to afford 2-indolinyl methanamine derivatives in good yields (up to 88%) and with exceptional diastereoselectivity (anti/syn >99:1) [1].
| Evidence Dimension | Regioselectivity of Deprotonation |
|---|---|
| Target Compound Data | C-2 position (sp3-hybridized carbon) |
| Comparator Or Baseline | N-Tbf-indoline (comparator) |
| Quantified Difference | Orthogonal regioselectivity (C-2 for N-Boc vs. C-7 for N-Tbf) |
| Conditions | Deprotonation with sec-BuLi or n-BuLi, typically in THF or Et2O at low temperatures (-78 °C to 0 °C), followed by electrophilic quench |
Why This Matters
This orthogonal regioselectivity is critical for chemists designing synthetic routes to either 2-substituted or 7-substituted indolines; the choice of N-Boc mandates procurement of tert-Butyl indoline-1-carboxylate, as its N-Tbf counterpart yields a completely different regioisomer.
- [1] Cui, P., Xu, L., Shi, Z., & Gan, L. (2012). Nucleophilic addition of regioselectively lithiated indoline with aldimines for the syntheses of 2- and 7-indolinyl methanamine derivatives. Tetrahedron Letters, 53(31), 4004–4007. View Source
